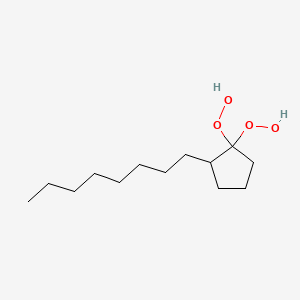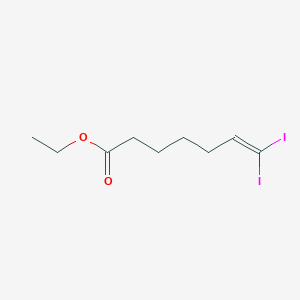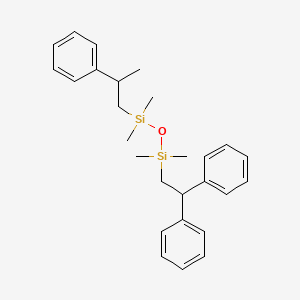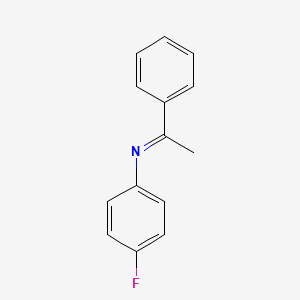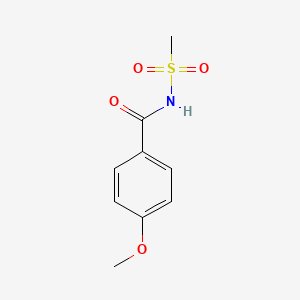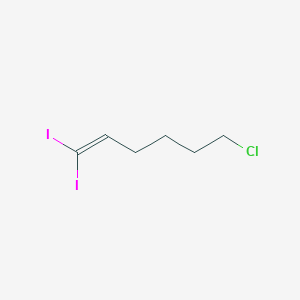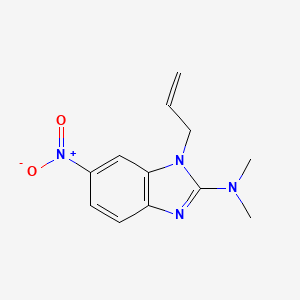![molecular formula C20H18N2S B14216229 Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]- CAS No. 780756-11-8](/img/structure/B14216229.png)
Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that are widely studied due to their significant biological activities and their presence in many natural products, including nucleic acids. The specific compound features a pyrimidine ring substituted with a thioether group and a bis(2-methylphenyl)ethenyl moiety, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-thio-containing pyrimidines, including Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-, typically involves cyclization reactions. Common methods include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These reactions often involve the interaction of 2-halo derivatives with sulfur-containing reagents under specific conditions, such as refluxing in suitable solvents .
Industrial Production Methods
Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis techniques. They often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility in industrial settings.
化学反应分析
Types of Reactions
Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce sulfoxide or sulfone functionalities.
Reduction: This can lead to the formation of thiol derivatives.
Substitution: Commonly involves nucleophilic substitution at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with nucleic acids or proteins.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
作用机制
The mechanism of action of Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]- involves its interaction with biological targets such as enzymes or nucleic acids. The thioether group can participate in redox reactions, influencing oxidative processes in biological systems . The bis(2-methylphenyl)ethenyl moiety can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially modulating their activity.
相似化合物的比较
Similar Compounds
2-Thioxopyrimidines: These compounds share the thioether functionality but differ in the nature of the substituents on the pyrimidine ring.
Pyrimido[1,2-a]benzimidazoles: These compounds have a fused benzimidazole ring, offering different biological activities and chemical properties.
Pyrazolo[3,4-d]pyrimidines: These compounds feature a pyrazole ring fused to the pyrimidine, providing unique pharmacological profiles.
Uniqueness
Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of the pyrimidine ring with the bis(2-methylphenyl)ethenyl and thioether groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
780756-11-8 |
|---|---|
分子式 |
C20H18N2S |
分子量 |
318.4 g/mol |
IUPAC 名称 |
2-[2,2-bis(2-methylphenyl)ethenylsulfanyl]pyrimidine |
InChI |
InChI=1S/C20H18N2S/c1-15-8-3-5-10-17(15)19(18-11-6-4-9-16(18)2)14-23-20-21-12-7-13-22-20/h3-14H,1-2H3 |
InChI 键 |
VYUUSBQOJAOYQA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=CSC2=NC=CC=N2)C3=CC=CC=C3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


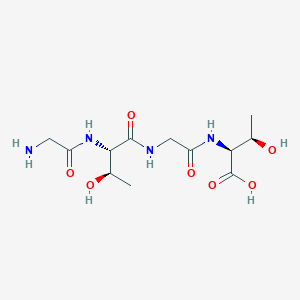
![2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine](/img/structure/B14216154.png)
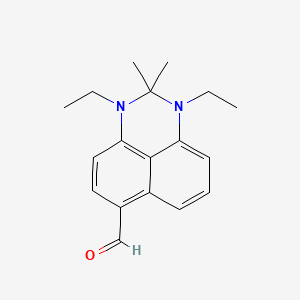

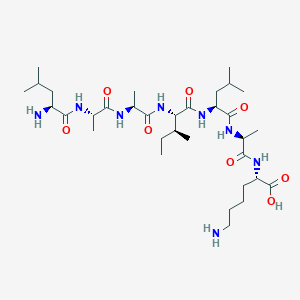
![N-[3-(1H-Imidazol-1-yl)propyl]glycine](/img/structure/B14216174.png)
